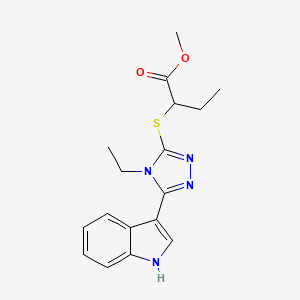

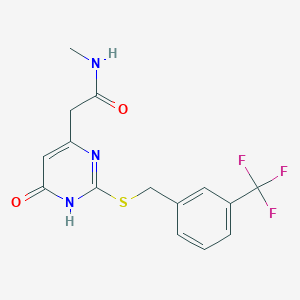

![molecular formula C8H16Cl2N4O B2973902 rac-4-[(3R,4R)-4-methoxypyrrolidin-3-yl]-1-methyl-1H-1,2,3-triazole dihydrochloride, trans CAS No. 2044706-32-1](/img/structure/B2973902.png)

rac-4-[(3R,4R)-4-methoxypyrrolidin-3-yl]-1-methyl-1H-1,2,3-triazole dihydrochloride, trans

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“rac-4-[(3R,4R)-4-methoxypyrrolidin-3-yl]-1-methyl-1H-1,2,3-triazole dihydrochloride, trans” is a chemical compound with the molecular formula C8H16Cl2N4O and a molecular weight of 255.1448 . It is available for purchase for pharmaceutical testing .

Molecular Structure Analysis

The InChI code for this compound is1S/C7H12N4O.2ClH/c1-12-7-4-8-2-5 (7)6-3-9-11-10-6;;/h3,5,7-8H,2,4H2,1H3, (H,9,10,11);2*1H/t5-,7+;;/m0../s1 . This code can be used to generate a 3D structure of the molecule using appropriate software. Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the search results.Applications De Recherche Scientifique

Synthesis of Triazole and Pyrrolidine Derivatives

Triazole and pyrrolidine rings are pivotal in medicinal chemistry due to their presence in various clinical drugs, demonstrating significant biological activities. The synthesis of N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring involves epoxide ring-opening followed by methylation and de-protection, leading to precursors that react with substituted benzoyl chlorides and benzyl bromides to yield desired amide and amine products. This method facilitated the creation of a library of novel compounds, showcasing the versatility of triazole and pyrrolidine scaffolds in drug synthesis (Prasad et al., 2021).

Biological Activities

The triazole and pyrrolidine derivatives exhibit a range of biological activities, including antimicrobial properties. For instance, the synthesis and characterization of new 1,2,4-triazole derivatives have shown promising results in antimicrobial activities. These findings suggest that modifications in the triazole scaffold can lead to compounds with significant bioactivity, highlighting the potential of these derivatives in developing new therapeutic agents (Bektaş et al., 2007).

Physicochemical Properties

The physicochemical properties of compounds containing triazole and pyrrolidine functionalities, such as solubility and adsorption behaviors, are crucial for their biological efficacy and stability. Studies have investigated the adsorption behavior of triazole derivatives as corrosion inhibitors, revealing insights into their interaction with metal surfaces and potential applications in protecting materials from corrosion. The adsorption is found to follow Langmuir adsorption isotherm, indicating a strong and specific interaction between the inhibitors and the metal surface (Li et al., 2007).

Safety and Hazards

Propriétés

IUPAC Name |

4-[(3S,4S)-4-methoxypyrrolidin-3-yl]-1-methyltriazole;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O.2ClH/c1-12-5-7(10-11-12)6-3-9-4-8(6)13-2;;/h5-6,8-9H,3-4H2,1-2H3;2*1H/t6-,8+;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJAFKGFCCKNNBM-OQUWVHHMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C2CNCC2OC.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(N=N1)[C@@H]2CNC[C@H]2OC.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac-4-[(3R,4R)-4-methoxypyrrolidin-3-yl]-1-methyl-1H-1,2,3-triazole dihydrochloride, trans | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethylphenyl)-8-methyl-9-oxo-2-(2-oxo-2H-chromen-3-yl)-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2973819.png)

![Benzyl 4-{[(cyanomethyl)(propyl)carbamoyl]methyl}piperazine-1-carboxylate](/img/structure/B2973823.png)

![5-{[2-(4-Methylphenoxy)ethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B2973826.png)

![Methyl 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B2973827.png)

![(1R,2S,3R,6R,7S)-Tricyclo[5.2.1.02,6]dec-8-en-3-amine;hydrochloride](/img/structure/B2973828.png)

![N-[(3-chloro-4-methoxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2973830.png)

![[1-(Butan-2-yl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2973831.png)

![1-benzyl-5-(1H-pyrrol-1-yl)-N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2973834.png)